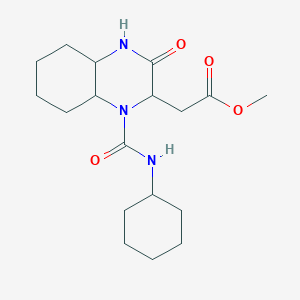

Methyl 2-(1-(cyclohexylcarbamoyl)-3-oxodecahydroquinoxalin-2-yl)acetate

Description

Methyl 2-(1-(cyclohexylcarbamoyl)-3-oxodecahydroquinoxalin-2-yl)acetate is a complex carboxamide derivative featuring a decahydroquinoxalin ring system substituted with a 3-oxo group, a cyclohexylcarbamoyl moiety, and a methyl ester. This article compares its structural, physicochemical, and functional attributes with those of closely related compounds.

Properties

Molecular Formula |

C18H29N3O4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

methyl 2-[1-(cyclohexylcarbamoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate |

InChI |

InChI=1S/C18H29N3O4/c1-25-16(22)11-15-17(23)20-13-9-5-6-10-14(13)21(15)18(24)19-12-7-3-2-4-8-12/h12-15H,2-11H2,1H3,(H,19,24)(H,20,23) |

InChI Key |

XVOGGUSAABMAFY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1C(=O)NC2CCCCC2N1C(=O)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(cyclohexylcarbamoyl)-3-oxodecahydroquinoxalin-2-yl)acetate typically involves multiple steps:

Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

Introduction of the Cyclohexylcarbamoyl Group: The quinoxaline derivative is then reacted with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl group.

Esterification: Finally, the compound undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction of the carbonyl group in the cyclohexylcarbamoyl moiety can yield the corresponding alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Alcohol derivatives of the cyclohexylcarbamoyl group.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(1-(cyclohexylcarbamoyl)-3-oxodecahydroquinoxalin-2-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving esterases and amidases. Its structural features make it a candidate for investigating enzyme specificity and activity.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The quinoxaline core is known for its biological activity, and modifications of this compound could yield new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 2-(1-(cyclohexylcarbamoyl)-3-oxodecahydroquinoxalin-2-yl)acetate exerts its effects depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The quinoxaline core may interact with nucleic acids or proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural Features

The target compound’s structure combines a conformationally rigid decahydroquinoxalin core with polar (amide, ester) and lipophilic (cyclohexyl) groups. Key comparisons with analogs include:

Table 1: Structural Comparison

Key Observations :

- Rigidity vs. Flexibility: The decahydroquinoxalin core in the target compound likely enhances rigidity compared to AZD4017’s piperidine-pyridine system or 5i’s fluorenyl-propargylamide scaffold. This rigidity may influence binding selectivity in enzyme interactions .

- Functional Groups : The methyl ester in the target compound contrasts with AZD4017’s carboxylic acid (enhancing bioavailability) and B10’s boronate ester (enabling cross-coupling reactions) .

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and reactivity:

Table 2: Physicochemical Comparison

Key Observations :

- Lipophilicity : The cyclohexyl group in all compounds contributes to lipophilicity, but polar groups (e.g., B10’s boronate, 2CA4MBA’s carboxylic acid) modulate solubility .

- Ester Stability : The target compound’s methyl ester may hydrolyze faster than AZD4017’s stable sulfanyl group or B10’s boronate .

Biological Activity

Methyl 2-(1-(cyclohexylcarbamoyl)-3-oxodecahydroquinoxalin-2-yl)acetate, a compound with the CAS number 1008658-33-0, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.38 g/mol. The compound features a decahydroquinoxaline core, which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related compounds showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Methyl Ester | P. aeruginosa | 8 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve human cell lines to assess the compound's effects on cell viability.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25.4 |

| MCF7 | 30.1 |

| A549 | >50 |

The proposed mechanism of action for this compound involves interaction with cellular targets such as DNA and proteins. Molecular docking studies suggest that it may bind effectively to DNA, potentially leading to disruption of replication processes.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. Results indicated a notable reduction in bacterial growth at concentrations as low as 4 µg/mL.

Case Study 2: Cancer Cell Inhibition

A recent study investigated the effects of this compound on cancer cell lines, revealing that it induces apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V positivity in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.